molecular formula C7H11N3 B12120915 1-(4-Methylpyrimidin-5-yl)ethan-1-amine

1-(4-Methylpyrimidin-5-yl)ethan-1-amine

Cat. No.: B12120915
M. Wt: 137.18 g/mol
InChI Key: PDRFTFDMIONXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-5-yl)ethan-1-amine (CAS: 1704940-90-8) is a chiral primary amine with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . Its structure features a methyl-substituted pyrimidine ring linked to an ethanamine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis. The compound is commercially available as a high-purity reagent for laboratory use, with applications in drug discovery and as a precursor for complex molecules . Its stereochemistry (R-configuration) is critical for interactions in chiral environments, such as enzyme binding pockets .

Properties

IUPAC Name

1-(4-methylpyrimidin-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFTFDMIONXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylpyrimidin-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-methylpyrimidine with ethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Methylpyrimidine and ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the ethylamine, generating a nucleophile that attacks the 4-methylpyrimidine, resulting in the formation of 1-(4-Methylpyrimidin-5-yl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Methylpyrimidin-5-yl)ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

    Reduction: Hydrogen gas (H(_2)) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in several reactions including:

  • Nucleophilic Substitution : The ethanamine group can be utilized to introduce various functional groups through nucleophilic attack.
  • Friedel-Crafts Reactions : The methylpyrimidine moiety can engage in electrophilic aromatic substitution reactions, facilitating the synthesis of substituted aromatic compounds.

Table 1: Summary of Chemical Reactions Involving 1-(4-Methylpyrimidin-5-yl)ethan-1-amine

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionSubstitution of leaving groups with nucleophilesVarious amine derivatives
Friedel-Crafts AlkylationIntroduction of alkyl groups to aromatic ringsMethylated pyrimidine derivatives
OxidationFormation of N-oxides or other oxidized derivativesN-Oxides
ReductionConversion to amines or alcoholsReduced forms of the compound

Biology

Biological Activity
Research indicates that 1-(4-Methylpyrimidin-5-yl)ethan-1-amine may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial activity against common pathogens. For instance, compounds similar to it have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Case Study: Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of related compounds derived from pyrimidine structures. For example, maleimide derivatives were synthesized and screened against multiple bacterial strains, revealing promising results that could be extrapolated to similar pyrimidine-based compounds .

Medicine

Therapeutic Potential
The compound is under investigation for its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies:

  • Anticancer Activity : The interaction of 1-(4-Methylpyrimidin-5-yl)ethan-1-amine with specific molecular targets may inhibit cancer cell proliferation. Studies have indicated that related compounds can induce apoptosis in cancer cell lines .

Mechanism of Action
The mechanism involves binding to specific enzymes or receptors, modulating their activity to achieve desired therapeutic effects. For example, certain pyrimidine derivatives have shown promise in inhibiting enzymes linked to cancer progression, suggesting a potential role for 1-(4-Methylpyrimidin-5-yl)ethan-1-amine in cancer pharmacotherapy .

Mechanism of Action

The mechanism by which 1-(4-Methylpyrimidin-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their physicochemical properties, and applications:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Applications
1-(4-Methylpyrimidin-5-yl)ethan-1-amine 1704940-90-8 C₇H₁₁N₃ 137.18 Methylpyrimidinyl Lab scaffold, drug intermediates
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine 1250290-30-2 C₁₂H₁₃N₃ 199.26 Phenylpyrimidinyl Life science research
(R)-1-(4-Bromophenyl)ethan-1-amine N/A C₈H₁₀BrN 200.08 Bromophenyl Synthesis of pyrrolopyrimidines
1-(Pyridin-2-yl)ethan-1-amine N/A C₇H₁₀N₂ 122.17 Pyridinyl Chiral building blocks
Avapritinib (complex analog) 118023034 (CID) C₂₈H₂₈FN₉ 506.58 Fluorophenyl, triazine-piperazine KIT/PDGFRα inhibitor
Key Observations :
  • Substituent Effects :

    • The methylpyrimidinyl group in the target compound enhances lipophilicity compared to the phenylpyrimidinyl analog (199.26 g/mol), which may influence membrane permeability .
    • The bromophenyl substituent in (R)-1-(4-bromophenyl)ethan-1-amine introduces steric bulk and electron-withdrawing effects, favoring cross-coupling reactions (e.g., 91% yield in amination ).
    • Pyridinyl analogs (e.g., 1-(pyridin-2-yl)ethan-1-amine) exhibit distinct electronic properties due to the nitrogen-rich aromatic system, useful in coordination chemistry .
  • Synthetic Utility :

    • Palladium-catalyzed coupling reactions are common for introducing pyrimidine or aryl groups (e.g., Suzuki-Miyaura in ).
    • Chiral resolution techniques, such as asymmetric hydrogenation, are critical for producing enantiopure amines .
  • Biological Relevance :

    • Simple analogs like 1-(4-methylpyrimidin-5-yl)ethan-1-amine serve as intermediates, while complex derivatives like Avapritinib () are clinically approved kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methyl group in 1-(4-methylpyrimidin-5-yl)ethan-1-amine may reduce water solubility compared to hydroxylated analogs but improves compatibility with organic solvents .
  • Stability : Bromophenyl derivatives (e.g., (R)-1-(4-bromophenyl)ethan-1-amine) are prone to nucleophilic substitution, whereas pyrimidine-based amines exhibit stability under acidic conditions .
  • Bioavailability : Avapritinib’s extended structure (including fluorophenyl and triazine groups) enhances target binding but requires formulation optimization for solubility .

Biological Activity

1-(4-Methylpyrimidin-5-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications through various studies and data.

The compound, also known by its IUPAC name, has a molecular formula of C8H11N3 and a molecular weight of 151.19 g/mol. Its structure features a pyrimidine ring which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC8H11N3
Molecular Weight151.19 g/mol
IUPAC Name1-(4-Methylpyrimidin-5-yl)ethan-1-amine
Canonical SMILESCC1=CN=C(N=C1)C(C)N

The biological activity of 1-(4-Methylpyrimidin-5-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methyl group on the pyrimidine ring enhances its lipophilicity, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that 1-(4-Methylpyrimidin-5-yl)ethan-1-amine may possess comparable activities. A systematic review highlighted the structure-activity relationship (SAR) where modifications on the pyrimidine ring significantly influenced antimicrobial efficacy .

Anticancer Potential

Preliminary studies have suggested that compounds containing a pyrimidine moiety can act as potential anticancer agents by inhibiting specific kinases involved in cancer cell proliferation. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that compounds similar to 1-(4-Methylpyrimidin-5-yl)ethan-1-amine can protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Activity Study : A study evaluated a series of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications at the 4-position significantly enhanced antibacterial activity .
  • Anticancer Research : In vitro assays showed that certain pyrimidine derivatives inhibited the growth of human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Neuroprotection : A study focused on the neuroprotective effects of pyrimidine derivatives indicated reduced apoptosis in neuronal cells exposed to neurotoxic agents, suggesting therapeutic potential for neurodegenerative conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.